N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl) linked to a dimethylaminopropyl chain and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S2.ClH/c1-18-7-4-5-14-30(18)37(32,33)20-10-8-19(9-11-20)25(31)29(13-6-12-28(2)3)26-27-21-15-22-23(35-17-34-22)16-24(21)36-26;/h8-11,15-16,18H,4-7,12-14,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYXDCEBVXFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from
A closely related compound, N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8), shares the tricyclic core and dimethylaminopropyl chain but differs in the benzamide substituent (3-(2,5-dioxopyrrolidin-1-yl) vs. 4-[(2-methylpiperidin-1-yl)sulfonyl]).
Key Findings :
- The sulfonamide group in the target compound likely improves aqueous solubility and target affinity compared to the dioxopyrrolidinyl analog, which may prioritize covalent interactions .
- The 2-methylpiperidinyl substituent may confer selectivity for specific receptors (e.g., serotonin or sigma receptors) due to steric and electronic effects .
Spirocyclic Compounds from
Compounds 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) and 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) share spirocyclic frameworks but lack the tricyclic core of the target compound.
Key Findings :
- The chlorophenyl group in Compound 14 may enhance lipophilicity and CNS penetration, whereas the target compound’s sulfonamide group favors peripheral action .
NMR-Based Structural Analysis ()
While direct NMR data for the target compound are unavailable, highlights a methodology for comparing substituent effects using chemical shift profiling. For example:
- Region A (positions 39–44) : Sensitive to sulfonamide/heterocyclic substituents.
- Region B (positions 29–36) : Reflects changes in the tricyclic core environment.
Hypothetical Application : If the target compound were analyzed alongside its analog from , Region A would likely show significant shifts due to the sulfonamide vs. dioxopyrrolidinyl groups, while Region B would remain consistent, confirming core stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
